Problem: Less selective GSK-3 inhibitors introduce CDK/ERK2 off-target effects that confound stem cell and tauopathy models. Solution: Laduviglusib, a highly selective ATP-competitive GSK-3α/β inhibitor.
Laduviglusib (also known as CHIR99021) is a potent, ATP-competitive small molecule inhibitor of glycogen synthase kinase-3 alpha (GSK-3α) and beta (GSK-3β). It is broadly used in cell biology to activate the canonical Wnt/β-catenin signaling pathway by preventing the degradation of β-catenin. This mechanism of action makes it a critical tool compound in stem cell research for maintaining pluripotency and directing differentiation, as well as in studies of neurodegenerative diseases, oncology, and developmental biology.
While other GSK-3 inhibitors are available, direct substitution is inadvisable due to critical differences in kinase selectivity and mechanism. Common alternatives may inhibit other kinases, such as cyclin-dependent kinases (CDKs), introducing confounding variables that compromise data integrity, particularly in sensitive assays like stem cell differentiation or cell cycle studies. For example, Tideglusib, another GSK-3β inhibitor, operates via a non-ATP competitive, irreversible mechanism, which is fundamentally different from Laduviglusib's reversible, ATP-competitive action and results in distinct cellular outcomes. Using a less selective or mechanistically different inhibitor can lead to off-target effects, altered pathway dynamics, and poor reproducibility, making Laduviglusib a more precise tool for studies requiring specific and clean inhibition of GSK-3.
Laduviglusib demonstrates a highly specific inhibition profile for GSK-3, a critical attribute for generating clean and reproducible data. In enzymatic assays, it shows over 500-fold selectivity for GSK-3 compared to its close homologs, cyclin-dependent kinase 2 (cdc2) and ERK2. This high degree of selectivity is a key differentiator from other in-class inhibitors that may exhibit cross-reactivity with CDKs and other kinases, which can introduce confounding effects in cell cycle and proliferation studies.
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | GSK-3β: 6.7 nM |
| Comparator Or Baseline | cdc2: 8,800 nM |
| Quantified Difference | >1300-fold higher potency for GSK-3β vs. cdc2 |
| Conditions | Cell-free enzymatic kinase assays. |
High selectivity minimizes experimental artifacts by ensuring observed effects are due to GSK-3 inhibition, not unintended modulation of other signaling pathways.
Laduviglusib exhibits nanomolar potency against both GSK-3 isoforms, with an IC50 of 6.7 nM for GSK-3β. When compared to Tideglusib, a non-ATP competitive inhibitor, Laduviglusib is significantly more potent. Tideglusib's IC50 for GSK-3β is reported to be approximately 60 nM in cell-free assays, nearly 9-fold higher than that of Laduviglusib. This allows for the use of lower effective concentrations in cell-based assays, reducing the potential for off-target toxicity.
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | 6.7 nM (for GSK-3β) |
| Comparator Or Baseline | Tideglusib: ~60 nM (for GSK-3β) |
| Quantified Difference | ~8.9-fold higher potency than Tideglusib |
| Conditions | Cell-free enzymatic assays for GSK-3β inhibition. |
Higher potency allows for lower working concentrations, which reduces costs, minimizes the risk of off-target effects, and increases the therapeutic window in cellular models.
Laduviglusib demonstrates excellent solubility in DMSO, a common solvent for preparing stock solutions for in vitro studies, reaching concentrations of 16.67 mg/mL (35.82 mM) or higher with sonication. For in vivo applications, its hydrochloride salt form is soluble in water at 33 mg/mL (65.76 mM). Furthermore, it can be formulated in various vehicles suitable for animal studies, including a 10% DMSO / 90% corn oil mixture (≥2.17 mg/mL) or a 0.5% CMC-Na suspension (5 mg/mL), providing flexibility for different administration routes and experimental designs.
| Evidence Dimension | Solubility |
| Target Compound Data | DMSO: >35 mM; Water (HCl salt): >65 mM |
| Comparator Or Baseline | Standard laboratory requirements for stock solution preparation and in vivo formulation. |
| Quantified Difference | High solubility enables concentrated stock solutions and flexible formulation options. |
| Conditions | Standard laboratory conditions for compound handling and formulation. |
High solubility and formulation flexibility simplify experimental setup, ensure accurate dosing, and support a wide range of both cell-based and animal studies, making it a practical and process-friendly compound.
For maintaining embryonic or induced pluripotent stem cells in a ground state of pluripotency or for directing their differentiation into specific lineages such as cardiomyocytes or neurons. The high selectivity of Laduviglusib ensures that differentiation protocols are driven by Wnt pathway activation without confounding influences from off-target kinase inhibition, leading to more homogenous and reproducible cell populations.
In studies focused on dissecting the canonical Wnt/β-catenin pathway. Because Laduviglusib shows minimal activity against other kinases like CDKs and ERK2, it is the appropriate choice for experiments where isolating the effects of GSK-3 inhibition is paramount to the research question.
For cellular or in vivo models of Alzheimer's disease and other tauopathies. GSK-3β is a primary kinase responsible for the hyperphosphorylation of tau protein. Laduviglusib's high potency and selectivity allow for precise modulation of GSK-3β activity to study its direct impact on tau pathology, neuronal health, and potential therapeutic interventions.
Acute Toxic;Irritant